molecular formula C3H8N2O3S B14368268 Imidazolidine-2-sulfonic acid CAS No. 91158-64-4

Imidazolidine-2-sulfonic acid

Cat. No.: B14368268
CAS No.: 91158-64-4
M. Wt: 152.18 g/mol
InChI Key: DFRXWRKBGSQEDZ-UHFFFAOYSA-N
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Description

Imidazolidine-2-sulfonic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its five-membered ring structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazolidine-2-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a diamine with a sulfonic acid derivative. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the compound. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Imidazolidine-2-sulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted imidazolidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Imidazolidine-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its antimicrobial and antiviral properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of imidazolidine-2-sulfonic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

    Imidazolidine-2-thione: Similar in structure but contains a sulfur atom in place of the oxygen atom in the sulfonic acid group.

    Thiazolidine: Contains a sulfur atom in the ring structure, leading to different chemical properties.

    Imidazole: Lacks the sulfonic acid group but shares the imidazolidine ring structure.

Uniqueness: Imidazolidine-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

91158-64-4

Molecular Formula

C3H8N2O3S

Molecular Weight

152.18 g/mol

IUPAC Name

imidazolidine-2-sulfonic acid

InChI

InChI=1S/C3H8N2O3S/c6-9(7,8)3-4-1-2-5-3/h3-5H,1-2H2,(H,6,7,8)

InChI Key

DFRXWRKBGSQEDZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(N1)S(=O)(=O)O

Origin of Product

United States

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